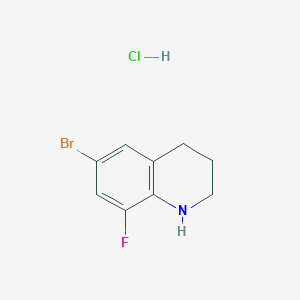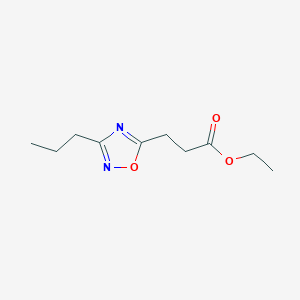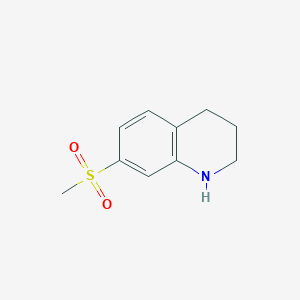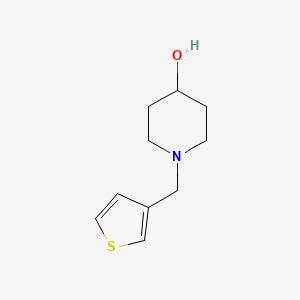
1-(Thiophen-3-ylmethyl)piperidin-4-ol
Descripción general
Descripción
“1-(Thiophen-3-ylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C10H15NOS . It has a molecular weight of 197.3 g/mol. The IUPAC name for this compound is [1-(3-thienylmethyl)-4-piperidinyl]methanol . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1-(Thiophen-3-ylmethyl)piperidin-4-ol” is 1S/C10H15NOS/c12-10-1-4-11(5-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“1-(Thiophen-3-ylmethyl)piperidin-4-ol” has a molecular weight of 197.3 g/mol. It is typically stored at room temperature and appears as a powder .
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
The compound has been a subject of study for its unique molecular structure and interactions. For instance, Vrabel et al. (2014) examined molecules similar to 1-(Thiophen-3-ylmethyl)piperidin-4-ol, noting that they are linked by a combination of strong O-H...O hydrogen bonds and weak C-H...O interactions, resulting in intricate multidimensional networks within their crystal structures (Vrabel et al., 2014).
Anticancer Activity
There's notable research on derivatives of this compound for potential anticancer applications. Harishkumar et al. (2018) synthesized derivatives that showed a considerable degree of growth inhibition of human cancer cell lines, marking them as potential hits for drug discovery (Harishkumar et al., 2018). Furthermore, compounds with thiophenyl groups have been synthesized and showed promising anticancer activity against various human cancer cells, suggesting a potential for the development of new therapeutic agents (Inceler et al., 2013).
Molecular Synthesis and Spectroscopy
M. A. Doss et al. (2017) explored a piperidin-4-one containing picrate, providing insights into its molecular structure through various analytical techniques, including single-crystal XRD analysis and spectroscopic methods, highlighting its potential applications in nonlinear optics (Doss et al., 2017).
Drug Design and Bioevaluation
The compound's framework has been utilized in the design and synthesis of novel selective estrogen receptor modulators (SERMs), contributing to the understanding of molecular interactions and potential therapeutic applications (Yadav et al., 2011).
Enzyme Inhibitory Activity
A. Cetin et al. (2021) evaluated derivatives for their enzyme inhibitory activities against key enzymes, revealing their potential as enzyme inhibitors in therapeutic applications (Cetin et al., 2021).
Propiedades
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-10-1-4-11(5-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVNJKLFUBEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-ylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



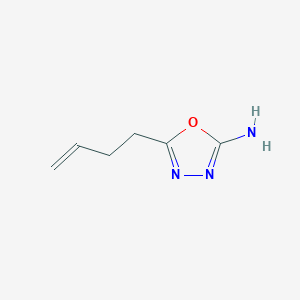
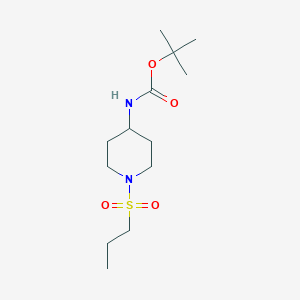
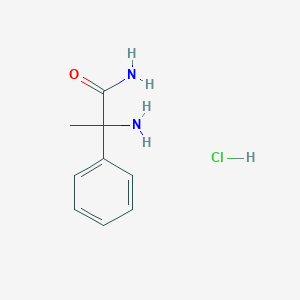
![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)
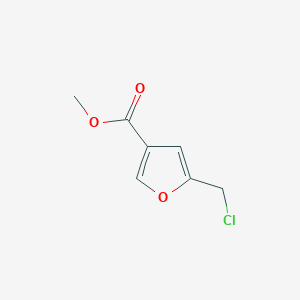
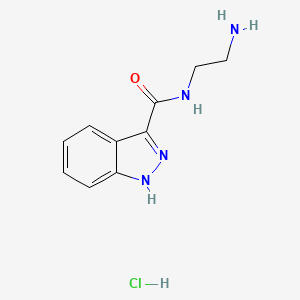
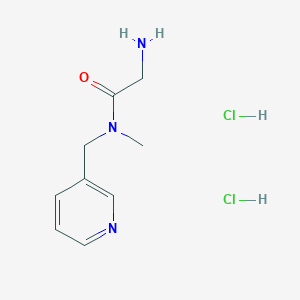
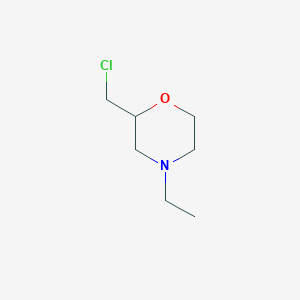
![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)
